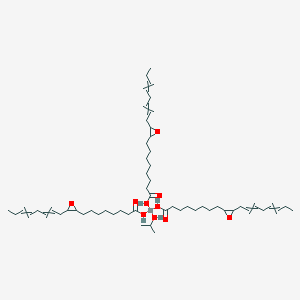
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium is a complex organic compound that combines an epoxide, a medium-chain fatty acid, and a titanium complex
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid typically involves the following steps:
Formation of the Epoxide Ring: The epoxide ring is formed through the reaction of an alkene with a peracid, such as m-chloroperoxybenzoic acid (mCPBA). This reaction is carried out under mild conditions to avoid side reactions.
Attachment of the Fatty Acid Chain: The medium-chain fatty acid is then attached to the epoxide ring through a nucleophilic substitution reaction. This step requires a strong base, such as sodium hydride (NaH), to deprotonate the fatty acid and facilitate the nucleophilic attack.
Complexation with Titanium: The final step involves the complexation of the resulting compound with titanium. This is typically achieved by reacting the compound with a titanium alkoxide, such as titanium isopropoxide, under an inert atmosphere to prevent oxidation.
Industrial Production Methods
Industrial production of this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and automated systems would ensure consistent quality and yield. Additionally, purification steps such as distillation and chromatography would be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The epoxide ring can undergo oxidation to form diols. This reaction is typically carried out using oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4).
Reduction: The compound can be reduced to form alcohols. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: The epoxide ring can also undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols.
Common Reagents and Conditions
Oxidizing Agents: Osmium tetroxide (OsO4), potassium permanganate (KMnO4)
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Nucleophiles: Amines, thiols, alcohols
Major Products Formed
Diols: Formed from the oxidation of the epoxide ring
Alcohols: Formed from the reduction of the compound
Substituted Epoxides: Formed from nucleophilic substitution reactions
Scientific Research Applications
Chemistry
In chemistry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the formation of various derivatives through chemical modifications.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its ability to interact with biological membranes and proteins makes it a candidate for drug development and other biomedical applications.
Medicine
In medicine, the compound’s potential as a therapeutic agent is being explored. Its ability to undergo various chemical reactions makes it a versatile molecule for the development of new drugs.
Industry
In industry, 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid is used in the production of specialty chemicals and materials. Its unique properties make it suitable for applications in coatings, adhesives, and other advanced materials.
Mechanism of Action
The mechanism of action of 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid involves its interaction with molecular targets such as enzymes and receptors. The epoxide ring can form covalent bonds with nucleophilic residues in proteins, leading to changes in their activity. Additionally, the fatty acid chain can interact with lipid membranes, affecting their structure and function.
Comparison with Similar Compounds
Similar Compounds
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid: A medium-chain fatty acid with an epoxide ring.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of carnitine: An ester derivative of the compound.
8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid ester of coenzyme A: Another ester derivative with coenzyme A.
Uniqueness
What sets 8-(3-Octa-2,5-dienyloxiran-2-yl)octanoic acid apart from similar compounds is its ability to form stable complexes with titanium
Biological Activity
The compound 8-(3-octa-2,5-dienyloxiran-2-yl)octanoic acid; propan-2-ol; titanium, identified by its CAS number 13980-07-9, is a complex organic molecule notable for its potential biological activities. This article explores its biological activity, including mechanisms of action, case studies, and relevant research findings.
Molecular Formula
- Formula: C18H34O3
- Molecular Weight: 298.46 g/mol
Structure
The compound features an epoxy group and long-chain fatty acid components, which may influence its biological interactions and activities.
Physical Properties
The biological activity of this compound can be attributed to its structural components:
- Epoxy Group: The presence of the epoxy group can facilitate interactions with biological membranes and enzymes, potentially leading to alterations in lipid metabolism.
- Long-chain Fatty Acids: These fatty acids are known to influence cellular signaling pathways and may exhibit anti-inflammatory properties.
Research Findings
Recent studies have focused on the following aspects:
- Antimicrobial Activity:
- Anti-inflammatory Effects:
- Cellular Uptake:
Case Studies
Properties
CAS No. |
68784-86-1 |
|---|---|
Molecular Formula |
C57H98O10Ti |
Molecular Weight |
991.2 g/mol |
IUPAC Name |
8-(3-octa-2,5-dienyloxiran-2-yl)octanoic acid;propan-2-ol;titanium |
InChI |
InChI=1S/3C18H30O3.C3H8O.Ti/c3*1-2-3-4-5-7-10-13-16-17(21-16)14-11-8-6-9-12-15-18(19)20;1-3(2)4;/h3*3-4,7,10,16-17H,2,5-6,8-9,11-15H2,1H3,(H,19,20);3-4H,1-2H3; |
InChI Key |
YOWPZCVTOKSOBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CCC=CCC=CCC1C(O1)CCCCCCCC(=O)O.CC(C)O.[Ti] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















